6-[1-(5-bromopyrimidin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine-3-carbonitrile
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Overview
Description
6-[1-(5-bromopyrimidin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine-3-carbonitrile is a synthetic compound that has gained significant attention due to its unique chemical structure and potential applications across various scientific fields. This compound belongs to a class of heterocyclic compounds, which are known for their diverse biological activities.
Preparation Methods
The synthesis of 6-[1-(5-bromopyrimidin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine-3-carbonitrile involves multiple steps:
Synthetic Routes and Reaction Conditions
Step 1: : The initial step involves the preparation of the pyrimidine ring by bromination of 5-pyrimidine.
Step 2: : This is followed by the cyclization reaction to form the octahydropyrrolo[3,4-b]pyrrole structure.
Step 3: : The final step involves the coupling of the bromopyrimidine derivative with the pyridine-3-carbonitrile under specific reaction conditions such as temperature, pH, and catalysts to yield the desired compound.
Industrial Production Methods
In an industrial setting, the synthesis is scaled up using optimized conditions to ensure high yield and purity. This includes the use of specialized reactors, controlled environments, and continuous monitoring of the reaction parameters.
Chemical Reactions Analysis
6-[1-(5-bromopyrimidin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine-3-carbonitrile undergoes various chemical reactions:
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, potentially altering the pyrrolidine ring or the pyrimidine moiety.
Reduction: : Reduction can be performed on the nitrile group to form corresponding amine derivatives.
Substitution: : The bromine atom in the pyrimidine ring can be substituted with different nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Nucleophiles for substitution reactions, such as primary amines, phenols, or thiols.
Major Products
The oxidation products include aldehydes, ketones, or carboxylic acids.
Reduction leads to primary or secondary amines.
Substitution reactions result in a diverse range of derivatives depending on the nucleophile used.
Scientific Research Applications
6-[1-(5-bromopyrimidin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine-3-carbonitrile has several applications in scientific research:
Chemistry: : Used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the synthesis of heterocyclic compounds.
Biology: : Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: : Studied for its potential therapeutic applications, particularly in designing drugs targeting specific biological pathways.
Industry: : Used in the development of novel materials with specialized functions, such as advanced polymers or catalysts.
Mechanism of Action
The mechanism by which 6-[1-(5-bromopyrimidin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine-3-carbonitrile exerts its effects involves:
Molecular Targets
Binding to specific proteins or enzymes, thereby altering their function.
Interaction with nucleic acids, potentially affecting gene expression.
Pathways Involved
Modulation of signal transduction pathways.
Influence on metabolic pathways, potentially leading to changes in cell growth and proliferation.
Comparison with Similar Compounds
When compared to similar compounds, 6-[1-(5-bromopyrimidin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine-3-carbonitrile stands out due to its unique structure and diverse range of applications. Some similar compounds include:
5-Bromopyrimidine derivatives: : Known for their antimicrobial and anticancer properties.
Pyrrolopyridine compounds: : Utilized in the development of pharmaceutical agents targeting various diseases.
Pyridine-3-carbonitrile derivatives: : Explored for their potential use in materials science and drug discovery.
This compound’s uniqueness lies in its combination of pyrrolidine, pyrimidine, and pyridine moieties, providing a versatile platform for further functionalization and application.
Properties
IUPAC Name |
6-[1-(5-bromopyrimidin-2-yl)-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-5-yl]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN6/c17-13-7-20-16(21-8-13)23-4-3-12-9-22(10-14(12)23)15-2-1-11(5-18)6-19-15/h1-2,6-8,12,14H,3-4,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUMRWTUUSTXSEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2C1CN(C2)C3=NC=C(C=C3)C#N)C4=NC=C(C=N4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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